5-AMINOLEVULINIC-2,2-D2 ACID HCL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

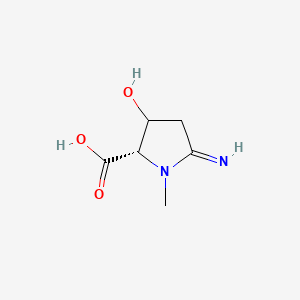

5-Aminolevulinic acid hydrochloride (5-ALA HCL) is an intermediate in heme biosynthesis in the body and the universal precursor of tetrapyrroles . It is an amino acid that belongs to ketocarbonic acids . It is increasingly converted into a red fluorescent molecule in tumor cells . This substance is a photosensitizer, it can form oxygen radicals with light energy .

Synthesis Analysis

The synthesis of 5-aminolevulinic acid (5-ALA) was presented with novel bromination of biobased methyl levulinate (ML), followed by ammoniation and hydrolysis . Copper bromide (CuBr2) was employed as the bromination reagent with higher selectivity and activity instead of the conventional liquid bromine (Br2) .Molecular Structure Analysis

5-Aminolevulinic acid-d2 (hydrochloride) is deuterium labeled 5-Aminolevulinic acid (hydrochloride) . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Chemical Reactions Analysis

5-ALA is an intermediate in heme biosynthesis and is useful in cancer treatment . It is metabolized in a series of enzymatic reactions to fluorescent protoporphirin IX (PpIX) in the course of heme synthesis . 5-ALA is preferentially taken up by tumour tissue and intracellularly metabolised to PpIX which accumulates in tumor cells .Physical And Chemical Properties Analysis

5-ALA has a molecular weight of 167.59 g/mol . It has a melting point of 150 - 156 °C and 118 °C . It is a non-toxic endogenous substance that is easily degraded in the environment without residues .Mechanism of Action

Target of Action

The primary target of 5-Aminolevulinic-2,2-D2 Acid HCL (5-ALA-d2 HCL) is tumor cells . The compound is taken up by these cells and converted into protoporphyrin IX, a photosensitive molecule. This molecule plays a crucial role in the mechanism of action of 5-ALA-d2 HCL.

Biochemical Pathways

5-ALA-d2 HCL is involved in the heme biosynthesis pathway . It is derived from the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase (ALAS) with pyridoxal phosphate (PLP) as a co-factor . This pathway leads to the production of heme, an essential component of various proteins, including hemoglobin .

Pharmacokinetics

The pharmacokinetics of 5-ALA-d2 HCL are likely similar to that of 5-ALA . After oral administration, the bioavailability of 5-ALA is approximately 60% . The terminal half-life of 5-ALA is approximately 45 minutes after intravenous or oral administration .

Advantages and Limitations for Lab Experiments

The advantages of using 5-AMINOLEVULINIC-2,2-D2 ACID HCL in lab experiments include its stability, specificity, and sensitivity. It can provide information on the rate and pathway of heme biosynthesis, as well as the distribution of PpIX in different tissues. The limitations of using this compound include its cost, the need for specialized equipment and expertise, and the potential interference with other metabolic pathways.

Future Directions

There are several future directions for the research on 5-AMINOLEVULINIC-2,2-D2 ACID HCL. One direction is to develop new synthesis methods and purification techniques to improve the yield and purity of this compound. Another direction is to explore the use of this compound in other fields, such as neuroscience and mitochondrial biology. Additionally, the use of this compound in combination with other tracers and imaging techniques can provide a more comprehensive understanding of heme metabolism and its role in health and disease.

In conclusion, this compound is a stable isotope-labeled derivative of ALA that has been widely used in scientific research as a tool for studying heme metabolism, photodynamic therapy, and other related fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of this compound can provide valuable insights into the complex processes of heme metabolism and its role in various biological systems.

Synthesis Methods

5-AMINOLEVULINIC-2,2-D2 ACID HCL can be synthesized by the reaction of ALA with deuterated hydrochloric acid (DCl) in the presence of a dehydrating agent. The deuterium atoms in the DCl replace the hydrogen atoms in the ALA molecule, resulting in the formation of this compound. The purity and yield of the synthesis can be improved by using different reaction conditions and purification methods.

Scientific Research Applications

5-AMINOLEVULINIC-2,2-D2 ACID HCL has been widely used in scientific research as a tracer for studying heme metabolism in vivo and in vitro. It can be administered to animals or cells, and its incorporation into heme can be monitored by mass spectrometry or other analytical methods. This compound has also been used in photodynamic therapy, which is a cancer treatment that involves the use of light and a photosensitizer to kill cancer cells. This compound can be used as a photosensitizer, and its deuterium-labeled structure can provide additional information on the mechanism of action of photodynamic therapy.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-AMINOLEVULINIC-2,2-D2 ACID HCL involves the reaction of starting materials with specific reagents in a stepwise manner to obtain the desired product.", "Starting Materials": [ "Levulinic acid", "Deuterium oxide", "Hydrochloric acid", "Sodium borohydride", "Sodium deuteride", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Levulinic acid is reacted with deuterium oxide in the presence of sodium borohydride to yield 5-Aminolevulinic-2,2-D2 acid.", "Step 2: The product obtained from step 1 is then treated with sodium deuteride in deuterium oxide to yield the deuterated form of 5-Aminolevulinic-2,2-D2 acid.", "Step 3: The deuterated product obtained from step 2 is then reacted with hydrochloric acid to yield 5-AMINOLEVULINIC-2,2-D2 ACID HCL.", "Step 4: The product obtained from step 3 is purified using a solvent extraction method involving ethyl acetate, methanol, and water." ] } | |

CAS RN |

187237-35-0 |

Molecular Formula |

C5H10ClNO3 |

Molecular Weight |

169.601 |

IUPAC Name |

5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2; |

InChI Key |

ZLHFONARZHCSET-IYPYQTRPSA-N |

SMILES |

C(CC(=O)O)C(=O)CN.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxooctahydro-1,4-methanocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B575655.png)

![2-[(3-Methyl-2-pyridyl)oxy]ethanol](/img/structure/B575661.png)

![1-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B575664.png)